molecular formula C9H10FN3 B6211139 1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine CAS No. 2090447-52-0

1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine

Cat. No. B6211139
CAS RN: 2090447-52-0
M. Wt: 179.19 g/mol
InChI Key: KWJYVYUFDSTRCJ-UHFFFAOYSA-N
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Description

“1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring that has two non-adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorine atom and a methyl group attached to the benzimidazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, benzimidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature . They can show both acidic and basic properties .

Future Directions

The future directions for “1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine” and similar compounds could involve further exploration of their chemical and biological properties. Given the wide range of activities exhibited by benzimidazole derivatives, they could be potential candidates for the development of new drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine involves the reaction of 5-fluoro-2-methyl-1H-1,3-benzodiazole with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride.", "Starting Materials": [ "5-fluoro-2-methyl-1H-1,3-benzodiazole", "Formaldehyde", "Ammonium chloride", "Sodium borohydride" ], "Reaction": [ "Step 1: 5-fluoro-2-methyl-1H-1,3-benzodiazole is reacted with formaldehyde and ammonium chloride in the presence of a suitable solvent and acid catalyst to form 1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanol.", "Step 2: The resulting product from step 1 is then treated with sodium borohydride in the presence of a suitable solvent to reduce the alcohol group to an amine, forming 1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine." ] }

CAS RN

2090447-52-0

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

(5-fluoro-2-methyl-1H-benzimidazol-4-yl)methanamine

InChI

InChI=1S/C9H10FN3/c1-5-12-8-3-2-7(10)6(4-11)9(8)13-5/h2-3H,4,11H2,1H3,(H,12,13)

InChI Key

KWJYVYUFDSTRCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2CN)F

Purity

95

Origin of Product

United States

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